3-[(3-Chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid
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Overview
Description
3-[(3-Chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid is an organic compound with a complex structure that includes a chlorinated benzoyl group and a methylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid typically involves multiple steps. One common method starts with the chlorination of 2-methylbenzoic acid to form 3-chloro-2-methylbenzoic acid. This intermediate is then reacted with an appropriate amine to form the amide linkage, followed by further functionalization to introduce the methylbutanoic acid group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The chlorinated benzoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzoyl derivatives .
Scientific Research Applications
3-[(3-Chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-[(3-Chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid involves its interaction with specific molecular targets. The chlorinated benzoyl group can bind to active sites on enzymes or receptors, inhibiting their function. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylbenzoic acid: A precursor in the synthesis of the target compound.
3-Chloro-2-methoxybenzoic acid: Similar in structure but with a methoxy group instead of an amino group.
3-(Chloromethyl)benzoic acid: Contains a chloromethyl group instead of a chlorinated benzoyl group .
Uniqueness
3-[(3-Chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
3-[(3-chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-7(13(17)18)9(3)15-12(16)10-5-4-6-11(14)8(10)2/h4-7,9H,1-3H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBZMQZCAINZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)NC(C)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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